[(2,4-Dichlorophenyl)methyl][3-(pyridin-2-yloxy)propyl]amine
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Overview
Description
[(2,4-Dichlorophenyl)methyl][3-(pyridin-2-yloxy)propyl]amine is an organic compound that features a dichlorophenyl group and a pyridin-2-yloxy group connected via a propylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,4-Dichlorophenyl)methyl][3-(pyridin-2-yloxy)propyl]amine typically involves the reaction of 2,4-dichlorobenzyl chloride with 3-(pyridin-2-yloxy)propylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[(2,4-Dichlorophenyl)methyl][3-(pyridin-2-yloxy)propyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
[(2,4-Dichlorophenyl)methyl][3-(pyridin-2-yloxy)propyl]amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(2,4-Dichlorophenyl)methyl][3-(pyridin-2-yloxy)propyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- [(2,4-Dichlorophenyl)methyl][3-(propan-2-yloxy)propyl]amine
- [(2,4-Dichlorophenyl)methyl][3-(pyridin-3-yloxy)propyl]amine
Uniqueness
[(2,4-Dichlorophenyl)methyl][3-(pyridin-2-yloxy)propyl]amine is unique due to the specific positioning of the pyridin-2-yloxy group, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from similar compounds and may confer unique properties and applications.
Properties
Molecular Formula |
C15H16Cl2N2O |
---|---|
Molecular Weight |
311.2 g/mol |
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-3-pyridin-2-yloxypropan-1-amine |
InChI |
InChI=1S/C15H16Cl2N2O/c16-13-6-5-12(14(17)10-13)11-18-7-3-9-20-15-4-1-2-8-19-15/h1-2,4-6,8,10,18H,3,7,9,11H2 |
InChI Key |
DUXOLPZCTJRIKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)OCCCNCC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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